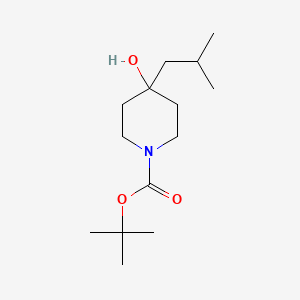

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate

Description

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate (CAS: 1192122-38-5) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxy-isobutyl substitution at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₂₇NO₃, with a molecular weight of 257.37 g/mol . The compound is typically stored at room temperature and is available at 98% purity for research purposes. The hydroxy and isobutyl groups confer unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical development where piperidine scaffolds are prevalent .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(2-methylpropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-11(2)10-14(17)6-8-15(9-7-14)12(16)18-13(3,4)5/h11,17H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDWOYUWUJOZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research studies explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The isobutyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or hydroxymethyl .

- Hydrogen Bonding : The hydroxy group in the target compound enables hydrogen bonding, unlike alkyl-substituted analogs (e.g., ), which may influence solubility and crystallinity .

Physical and Spectral Properties

NMR Data Comparison

- Target Compound : ¹H NMR (CDCl₃) expected signals: δ ~1.45 (s, Boc CH₃), ~3.3–3.7 (piperidine CH₂), and ~1.8–2.1 (isobutyl CH₂/CH) .

- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate : ¹H NMR (CDCl₃) shows distinct alkyl chain resonances (δ 0.88–1.40 for CH₃ and CH₂ groups) .

- Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: Aromatic protons from pyridinyl appear at δ 7.2–8.5, with NH₂ signals around δ 1.5–2.0 .

Solubility and Stability

- The target compound’s hydroxy and isobutyl groups likely enhance hydrophilicity compared to purely alkyl-substituted derivatives (e.g., ), though less so than hydroxymethyl analogs (e.g., ).

- Boc-protected compounds generally exhibit stability under basic conditions but are cleaved under acidic conditions (e.g., HCl/dioxane) .

Comparison with Related Syntheses

- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate : Synthesized via Boc protection of 4-(4-methylpentyl)piperidine in dioxane/water with Et₃N (86% yield) .

- Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate : Prepared using sec-butyllithium at -78°C, highlighting the need for cryogenic conditions for electrophilic substitutions .

Biological Activity

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate, with the molecular formula C10H19NO3, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through the reaction of piperidine derivatives with tert-butyl chloroformate, typically using a base like triethylamine to facilitate the reaction. Its structure features a piperidine ring substituted with tert-butyl and isobutyl groups, contributing to its unique biological properties.

This compound exhibits biological activity through its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the biological context in which the compound is applied .

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, have shown potential anticancer activity. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this class of compounds could be explored further for cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential applications in treating cognitive disorders .

Pain Management

Moreover, some studies have highlighted the role of piperidine derivatives in pain management. Compounds that interact with opioid receptors, including those similar to this compound, have been developed as analgesics, providing new avenues for neuropathic pain treatment .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Investigated cytotoxic effects on FaDu hypopharyngeal tumor cells | Suggests potential for developing anticancer agents |

| Study 2 | Evaluated inhibition of AChE and BuChE | Indicates possible use in Alzheimer's disease treatment |

| Study 3 | Assessed analgesic properties via opioid receptor interaction | Highlights potential for effective pain management |

Metabolic Stability

Research has shown that the metabolic stability of this compound is influenced by its structure. Studies indicate that modifications to the tert-butyl group can enhance metabolic stability, affecting the compound's pharmacokinetics and therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives. For example, alkylation with tert-butyl bromoacetate followed by hydroxylation and isobutyl group introduction. Solvent choice (e.g., tetrahydrofuran or toluene) and temperature control (e.g., ice-cooled conditions for sensitive intermediates) are critical for yield optimization. Purification often employs silica gel column chromatography to isolate high-purity products .

Q. Which analytical techniques are recommended for characterizing this compound, and how are spectral ambiguities resolved?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis are standard. For complex splitting patterns in NMR, decoupling experiments or 2D techniques (e.g., COSY, HSQC) can resolve ambiguities. Mass fragmentation patterns should align with the molecular formula (C₁₆H₂₉NO₃) .

Q. What safety protocols are essential during handling, and how should the compound be stored?

Use NIOSH-certified respiratory protection (e.g., P95 masks for particulates) and chemical-resistant gloves. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from light and oxidizing agents. Ensure fume hoods are used for reactions involving volatile solvents .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, reaction path searches can optimize cyclization steps or identify intermediates. Machine learning models trained on experimental data (e.g., solvent polarity, temperature) can narrow optimal conditions, reducing trial-and-error .

Q. What mechanistic insights explain regioselectivity in hydroxylation or isobutyl group addition?

Steric and electronic effects dominate. For hydroxylation, the axial vs. equatorial position of the hydroxyl group on the piperidine ring depends on the directing groups (e.g., Boc protection). Isobutyl addition may proceed via nucleophilic substitution, where bulky tert-butyl groups hinder alternative pathways .

Q. How should researchers reconcile contradictory stability data across safety reports?

Conduct accelerated stability studies under varying conditions (pH, temperature, humidity). For example, thermal gravimetric analysis (TGA) can identify decomposition thresholds. If SDS data conflict (e.g., stability in vs. 21), validate via differential scanning calorimetry (DSC) to detect exothermic decomposition events .

Q. What strategies modify the compound’s structure to enhance bioactivity in drug discovery?

Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to improve metabolic stability. Replace the isobutyl group with aryl substituents (e.g., fluorophenyl) for target-specific interactions. Pharmacophore modeling guides substitutions to optimize binding to enzymes like kinases or GPCRs .

Q. How can decomposition products be identified and mitigated during scale-up?

Use high-resolution LC-MS to track byproducts. For example, tert-butyl cleavage under acidic conditions generates piperidine intermediates. Add scavengers (e.g., triethylamine) to neutralize acids or employ flow chemistry for real-time quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.